2-(6,6-Dimethyl-bicyclo[3.1.1]hept-2-EN-2-YL)-ethylamine
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Description
“2-(6,6-Dimethyl-bicyclo[3.1.1]hept-2-EN-2-YL)-ethylamine” is a chemical compound with a complex structure . It is related to other compounds such as "Bicyclo [3.1.1]hept-2-ene-2-methanol, 6,6-dimethyl-" and "Bicyclo [3.1.1]hept-2-ene-2-carboxaldehyde, 6,6-dimethyl-" .
Molecular Structure Analysis
The molecular structure of “2-(6,6-Dimethyl-bicyclo[3.1.1]hept-2-EN-2-YL)-ethylamine” is complex and related to other compounds such as "Bicyclo [3.1.1]hept-2-ene-2-methanol, 6,6-dimethyl-" and "Bicyclo [3.1.1]hept-2-ene-2-carboxaldehyde, 6,6-dimethyl-" .Scientific Research Applications
Ethylene Action Inhibition in Postharvest Fruit and Vegetable Quality
Ethylene, a plant hormone, plays a crucial role in the physiological processes of fruits and vegetables, often leading to negative effects during postharvest storage such as senescence, over-ripening, and quality loss. Research has focused on tools to inhibit ethylene biosynthesis/action or remove ethylene to preserve fruit and vegetable quality. Compounds like polyamines and 1-methylcyclopropene (1-MCP) have shown effectiveness in maintaining quality and extending shelf life by acting as inhibitors of ethylene action or scavengers. This approach aims to mitigate ethylene's detrimental effects on postharvest quality (Martínez-Romero et al., 2007).
Application in Chemical Synthesis and Green Solvents
The use of specific compounds as chiral substrates in chemical synthesis highlights the exploration of green chemistry principles. For instance, the enantiospecific Biginelli reaction utilizing chiral aldehydes demonstrates the application of green solvents, like ethyl lactate (EL), to conduct environmentally friendly synthesis processes. This approach not only emphasizes the significance of chiral specificity in chemical synthesis but also showcases the pursuit of sustainable and green chemistry practices (Benincá et al., 2020).
Ethylene Perception Inhibition in Fruits and Vegetables
The advent of 1-methylcyclopropene (1-MCP) as an inhibitor of ethylene perception has revolutionized research on its effects on fruits and vegetables. It serves both as a tool to further investigate ethylene's role in ripening and senescence and as a commercial technology to improve product quality maintenance. Particularly in apples, the rapid commercialization and adoption of 1-MCP have been notable, suggesting potential benefits for other fruits and vegetables. This dual role of 1-MCP highlights the interplay between scientific discovery and practical applications in postharvest technology (Watkins, 2006).
properties
IUPAC Name |
2-(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N/c1-11(2)9-4-3-8(5-6-12)10(11)7-9/h3,9-10H,4-7,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIZTVXYVPBPGJR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC=C(C1C2)CCN)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70577830 |
Source
|
Record name | 2-(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70577830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6,6-Dimethyl-bicyclo[3.1.1]hept-2-EN-2-YL)-ethylamine | |
CAS RN |
13296-30-5 |
Source
|
Record name | 2-(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70577830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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